Confirmed Pharmacological Inactivity at Human Melatonin MT2 Receptor vs. Potent UCSF4226 Agonist
The compound serves as the experimentally validated inactive control for the selective human MT2 receptor agonist UCSF4226. In a direct head-to-head comparison measuring inhibition of isoproterenol-stimulated cAMP production in HEK cells transiently expressing hMT2 receptors, the target compound showed no measurable activity (pEC50 < 4.5), confirming its inability to engage the receptor [1]. In stark contrast, its active counterpart UCSF4226 (ZINC128734226) displayed high potency with a pEC50 of 8.2 ± 0.1 (89 ± 3% Emax) [1]. This represents a potency difference of at least 5,000-fold, defining the target compound as a genuine negative control for MT2-mediated signaling.
| Evidence Dimension | hMT2 receptor agonism (pEC50 for cAMP inhibition) |
|---|---|
| Target Compound Data | pEC50 < 4.5 (n=3 independent experiments) |
| Comparator Or Baseline | UCSF4226 (ZINC128734226, SML2753): pEC50 = 8.2 ± 0.1 (89% Emax) |
| Quantified Difference | >3.7 log units (>5,000-fold difference in potency) |
| Conditions | HEK cells transiently expressing hMT2 melatonin receptors; isoproterenol-stimulated cAMP production assay; compounds tested up to 30 µM |
Why This Matters
This establishes the compound as the only experimentally validated negative control for UCSF4226, which is critical for interpreting target-specific effects in any study using this chemical probe.
- [1] Extended Data Table 4: Active Selective Probe (Sigma RefCode) and Inactive Analog. Nature, 2020. PMC7134359. View Source
